Methyl 6-methoxypicolinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-methoxypicolinate can be synthesized through several methods. One common approach involves the esterification of 6-methoxypyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methoxypicolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 6-hydroxypyridine-2-carboxylate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Hydroxypyridine-2-carboxylate.
Reduction: 6-Methoxypyridine-2-carbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methoxypicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-methoxypicolinate involves its interaction with specific molecular targets. The methoxy group and ester functionality allow it to participate in various biochemical pathways. For instance, it can act as a ligand for metal ions, influencing enzymatic activities and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 6-methoxypicolinate can be compared with other similar compounds such as:
Methyl 6-hydroxypicolinate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Methyl 6-chloropicolinate:
Methyl 6-aminopicolinate: Features an amino group, making it more reactive in nucleophilic substitution reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy group provides a balance of electron-donating effects and steric hindrance, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 6-methoxypyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-3-4-6(9-7)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCJUEURAZMEGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584883 | |
Record name | Methyl 6-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26256-72-4 | |
Record name | Methyl 6-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26256-72-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that Methyl 6-methoxypicolinate hydrolyzes at approximately half the rate predicted by additive substituent effects. What is the explanation provided for this observation?
A1: The research suggests that the slower hydrolysis rate of this compound is due to electronic interactions between the methoxy group and the ring nitrogen. [] This interaction is not accounted for in simple additive models for predicting substituent effects on reaction rates. The authors propose that this interaction likely affects the electron density at the ester carbonyl group, influencing its reactivity towards hydrolysis.
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